3-(1,3-benzodioxol-5-ylmethyl)-1-(isothiazol-5-ylcarbonyl)-3-methylpiperidine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involving benzylpiperazine or isothiazol moieties has been documented. For instance, Beduerftig et al. (2001) describe the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, which involves diastereomeric oxazolidine derivatives as key intermediates (Beduerftig et al., 2001). Similarly, the synthesis of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines from 3,3-diamino-2-nitrothioacrylamides has been reported by Argilagos et al. (1997), demonstrating the reactivity and transformation potential of isothiazol derivatives (Argilagos et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(1,3-benzodioxol-5-ylmethyl)-1-(isothiazol-5-ylcarbonyl)-3-methylpiperidine has been elucidated using various techniques. For instance, the structures of analgesic isothiazolopyridines of Mannich base type have been characterized, revealing insights into molecular packing and hydrogen bonding (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
Studies have shown various reactions involving compounds with similar structural features. For example, the isomerization of N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines to 2-(benzothiazol-2-yl)-2-nitroethene-l,1-diamines has been observed, highlighting the reactivity of isothiazol derivatives (Argilagos et al., 1997).
Physical Properties Analysis
The physical properties of these compounds can be inferred from studies on similar molecules. The crystal and molecular structures of isothiazolopyridines, as analyzed by Karczmarzyk and Malinka (2008), provide valuable information about their physical characteristics (Karczmarzyk & Malinka, 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, can be understood through studies on related compounds. The transformation of benzylpiperazine derivatives, as discussed by Beduerftig et al. (2001), offers insights into the chemical behavior of these types of molecules (Beduerftig et al., 2001).
properties
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-(1,2-thiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-18(10-13-3-4-14-15(9-13)23-12-22-14)6-2-8-20(11-18)17(21)16-5-7-19-24-16/h3-5,7,9H,2,6,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQWNIIKVCGQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)C2=CC=NS2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Benzodioxol-5-ylmethyl)-1-(isothiazol-5-ylcarbonyl)-3-methylpiperidine |
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